molecular formula C10H8F6O B1329421 Hexafluoro-2-(p-tolyl)isopropanol CAS No. 2010-61-9

Hexafluoro-2-(p-tolyl)isopropanol

Cat. No.: B1329421
CAS No.: 2010-61-9
M. Wt: 258.16 g/mol
InChI Key: AOAVZPXKNQAALI-UHFFFAOYSA-N
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Description

Hexafluoro-2-(p-tolyl)isopropanol is a chemical compound with the molecular formula C10H8F6O. It is known for its unique structure, which includes a benzene ring substituted with a methyl group and two trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoro-2-(p-tolyl)isopropanol typically involves the reaction of 4-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the introduction of the trifluoromethyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hexafluoro-2-(p-tolyl)isopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of 4-methylbenzyl alcohol or 4-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Hexafluoro-2-(p-tolyl)isopropanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl groups.

    Benzenemethanol, alpha-methyl-: Contains a methyl group on the alpha carbon instead of trifluoromethyl groups.

    4-(Trifluoromethyl)benzyl alcohol: Contains a single trifluoromethyl group instead of two.

Uniqueness

Hexafluoro-2-(p-tolyl)isopropanol is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAVZPXKNQAALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062102
Record name 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
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Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-61-9
Record name 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-Tolyl)hexafluoroisopropanol
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Record name Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)-
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Record name 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
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Record name 2-(P-TOLYL)HEXAFLUOROISOPROPANOL
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